2-(Phenylsulfanyl)nicotinaldehyde oxime
Overview
Description
2-(Phenylsulfanyl)nicotinaldehyde oxime is an organic compound with the molecular formula C12H10N2OS It is characterized by the presence of a phenylsulfanyl group attached to a nicotinaldehyde oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)nicotinaldehyde oxime typically involves the following steps:
Formation of Nicotinaldehyde: Nicotinaldehyde is prepared by the oxidation of nicotinyl alcohol using oxidizing agents such as pyridinium chlorochromate.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting nicotinaldehyde with phenylthiol in the presence of a base such as sodium hydroxide.
Oxime Formation: The final step involves the conversion of the aldehyde group to an oxime. This is achieved by reacting the intermediate compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)nicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)nicotinaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)nicotinaldehyde oxime involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with enzymes such as acetylcholinesterase, inhibiting its activity. This inhibition is achieved through the formation of a stable complex between the oxime group and the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)benzaldehyde oxime
- 2-(Phenylsulfanyl)pyridine oxime
- 2-(Phenylsulfanyl)thiophene oxime
Uniqueness
2-(Phenylsulfanyl)nicotinaldehyde oxime is unique due to the presence of the nicotinaldehyde moiety, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(NE)-N-[(2-phenylsulfanylpyridin-3-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-14-9-10-5-4-8-13-12(10)16-11-6-2-1-3-7-11/h1-9,15H/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVBIWMCZHAQF-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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